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molecular formula C3HCl2NO2S2 B1612563 2-Chloro-1,3-thiazole-5-sulfonyl chloride CAS No. 88917-11-7

2-Chloro-1,3-thiazole-5-sulfonyl chloride

Cat. No. B1612563
M. Wt: 218.1 g/mol
InChI Key: QQXPCBIWAJSOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446113B2

Procedure details

Prepared by general procedure III from 2-Chloro-thiazole-5-sulfonyl chloride (1.1 g, 5 mmol) and NH40H (0.42 mL, 6 mmol) with Et3N (0.77 mL, 6 mmol to give the title compound as a light-brown solid (610 mg, 61%). MS (ISN) 197[(M−H)−].
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:5][N:6]=1.CC[N:13](CC)CC>>[Cl:1][C:2]1[S:3][C:4]([S:7]([NH2:13])(=[O:9])=[O:8])=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC=1SC(=CN1)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=CN1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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